Caffeine-d9
Descripción general
Descripción
Caffeine-d9 is a deuterium-substituted isotopologue of caffeine. It shares identical chemical and structural properties with conventional caffeine, except for the substitution of some or all of its hydrogen atoms with deuterium, a naturally occurring, non-toxic, stable, heavy isotope of hydrogen. Specifically, in this compound, the nine hydrogens contained in the three methyl groups of conventional caffeine have been replaced with deuterium . This compound retains the physiological characteristics of caffeine as a central nervous system stimulant .
Mecanismo De Acción
Target of Action
Caffeine-d9, like its parent compound caffeine, primarily targets the adenosine receptors in the body . These receptors play a crucial role in various physiological processes, including sleep regulation, neurotransmission, and cardiovascular function. By antagonizing these receptors, this compound can exert its stimulatory effects .
Mode of Action
This compound interacts with its targets, the adenosine receptors, by acting as an antagonist . This blockage results in the stimulatory effects commonly associated with caffeine consumption .
Biochemical Pathways
The biochemical pathways affected by this compound are similar to those affected by caffeine. Caffeine is known to influence several pathways, including the cAMP/protein kinase A pathway and the phosphoinositide pathway . By blocking adenosine receptors, this compound can increase the levels of cyclic AMP (cAMP) in cells, leading to the activation of protein kinase A, which can then phosphorylate various target proteins, leading to changes in cell function .
Pharmacokinetics
The pharmacokinetics of this compound is somewhat different from that of regular caffeine. It has been reported that this compound exhibits a prolonged systemic and brain exposure time in rats compared to caffeine following oral administration . This suggests that the deuterium substitution in this compound may alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer duration of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of caffeine, given their similar modes of action. These effects include increased alertness and wakefulness, delayed onset of fatigue, and enhanced cognitive performance . It’s important to note that this compound was found to be non-genotoxic in both a bacterial reverse mutation assay and a human mammalian cell micronucleus assay at concentrations up to the ich concentration limits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the solubility and stability of this compound, potentially influencing its pharmacokinetics and pharmacodynamics . .
Análisis Bioquímico
Biochemical Properties
Caffeine-d9, like its parent compound caffeine, is believed to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with adenosine receptors, where it acts as an antagonist . The nature of these interactions is likely similar to those of caffeine, given the structural similarity between the two compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are expected to be similar to those of caffeine, given their structural similarity. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of caffeine. It may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . Specific studies on the molecular mechanisms of this compound are currently lacking.
Temporal Effects in Laboratory Settings
In terms of temporal effects, this compound has been found to have a longer exposure time in the body and brain of rats compared to orally administered caffeine . This suggests that this compound may have a longer half-life and greater stability than caffeine, potentially leading to different long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its longer exposure time compared to caffeine, it is possible that lower doses of this compound may be required to achieve similar effects .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as caffeine, interacting with various enzymes and cofactors. Deuteration may alter the metabolic characteristics of the compound while maintaining its pharmacological properties .
Transport and Distribution
Given its structural similarity to caffeine, it is likely that it interacts with similar transporters and binding proteins, and has similar effects on localization or accumulation .
Métodos De Preparación
Caffeine-d9 is synthesized through a one-step, gram-scale synthesis using xanthine and deuterated methyl iodide (CD3I). The reaction proceeds at room temperature using dimsyl sodium as a base and tetrahydrofuran as a solvent. Conducting the reaction on a 1-gram scale yields caffeine and this compound in 77% and 86% yield, respectively, after recrystallization .
Análisis De Reacciones Químicas
Caffeine-d9 undergoes similar chemical reactions as conventional caffeine, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions are typically deuterated analogs of the metabolites of caffeine, such as paraxanthine, theobromine, and theophylline . The presence of deuterium in the methyl groups alters its pharmacokinetics, rendering it less susceptible to the typical metabolic pathways that quickly metabolize conventional caffeine into its active metabolites .
Aplicaciones Científicas De Investigación
Caffeine-d9 has several scientific research applications, including its use as an analytical reference standard in tandem liquid chromatography and mass spectrometry detection systems to detect and quantify the presence of caffeine . It is also used in pharmacokinetic studies to compare the metabolism and effects of deuterated versus non-deuterated compounds . Additionally, this compound is being explored for its potential use as a food and beverage ingredient, as well as a pharmaceutical product, due to its prolonged stimulant effects and reduced formation of caffeine’s metabolites that may contribute to anxiety and other negative effects .
Comparación Con Compuestos Similares
Caffeine-d9 is unique compared to other similar compounds due to the substitution of hydrogen atoms with deuterium. This alteration significantly influences its pharmacokinetics, rendering it less susceptible to metabolic degradation and resulting in prolonged stimulant effects . Similar compounds include conventional caffeine, paraxanthine, theobromine, and theophylline, which are all methylxanthine alkaloids with similar physiological effects . this compound’s deuterium substitution provides a distinct advantage in terms of its prolonged duration of action and reduced formation of metabolites that may contribute to negative side effects .
Actividad Biológica
Caffeine-d9, also known as deuterated caffeine, is a modified form of caffeine where hydrogen atoms are replaced with deuterium. This alteration affects its metabolism, pharmacokinetics, and biological activity compared to conventional caffeine. This article explores the biological activity of this compound, focusing on its metabolism, effects on the central nervous system, and potential applications based on recent research findings.
Metabolism and Pharmacokinetics
This compound exhibits a unique metabolic profile that distinguishes it from regular caffeine. Key findings from studies indicate:
- Slower Metabolism : this compound is metabolized more slowly due to the presence of deuterium, leading to a longer half-life and a prolonged duration of action. This allows for lower doses to achieve similar effects compared to conventional caffeine .
- Reduced Formation of Metabolites : The altered metabolism results in fewer unwanted metabolites associated with anxiety and jitters, which are common side effects of regular caffeine consumption .
- Higher Plasma Concentration : In clinical studies, this compound demonstrated a higher peak plasma concentration (Cmax) and a fourfold increase in total exposure (AUC) compared to regular caffeine at similar doses .
Table 1: Pharmacokinetic Parameters of Caffeine vs. This compound
Parameter | Caffeine | This compound |
---|---|---|
Time to Maximum Concentration (Tmax) | Similar | Similar |
Peak Plasma Concentration (Cmax) | Lower | Higher |
Total Exposure (AUC) | Lower | 4-fold higher |
Metabolite Exposure | Higher | Lower |
Biological Effects
This compound retains many of the beneficial properties of caffeine while minimizing adverse effects. Key biological activities include:
- Adenosine Receptor Antagonism : Similar to caffeine, this compound acts as an antagonist at adenosine receptors (A1 and A2A), which plays a crucial role in its stimulant effects on the central nervous system . This action can enhance alertness and cognitive performance.
- Non-Genotoxic : Studies have shown that this compound is non-genotoxic, meaning it does not cause damage to genetic material, making it a safer alternative for consumption .
- Cognitive Performance : Research indicates that both forms of caffeine can enhance cognitive functions such as attention and memory. However, this compound may provide these benefits with reduced side effects like insomnia or jitteriness .
Case Studies
Recent clinical trials have highlighted the practical applications of this compound:
- Pharmacokinetic Study : A double-blind study involving healthy volunteers compared the pharmacokinetics of this compound and regular caffeine. Results showed that participants experienced fewer side effects with this compound while still achieving desired cognitive enhancements .
- Safety Evaluation : A comprehensive safety assessment indicated that this compound crosses the blood-brain barrier effectively without adverse effects on sleep patterns or increased anxiety levels .
Propiedades
IUPAC Name |
1,3,7-tris(trideuteriomethyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514760 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72238-85-8 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAFFEINE-(TRIMETHYL-D9) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.